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molecular formula C11H14ClN B8694106 N-[2-(2-chlorophenyl)ethyl]cyclopropanamine CAS No. 18381-73-2

N-[2-(2-chlorophenyl)ethyl]cyclopropanamine

Cat. No. B8694106
M. Wt: 195.69 g/mol
InChI Key: NJHZDGHFBLATGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07427613B2

Procedure details

Synthesized according to typical procedures C and D from (2-chlorophenyl)-acetic acid and cyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](O)=O.[CH:12]1([NH2:15])[CH2:14][CH2:13]1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][NH:15][CH:12]1[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)CCNC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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